N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide
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Overview
Description
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Mechanism of Action
Target of Action
The primary targets of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide Benzothiazole derivatives have been studied for their potential interactions with various biological targets .
Mode of Action
The exact mode of action of This compound Benzothiazole derivatives have been reported to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by This compound Benzothiazole derivatives have been reported to affect various biochemical pathways .
Result of Action
The molecular and cellular effects of This compound Benzothiazole derivatives have been reported to have various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide typically involves the reaction of 5,6-dimethoxy-2-aminobenzothiazole with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The benzothiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Oxidation: Hydrogen peroxide (H₂O₂), acetic acid
Major Products Formed
Reduction: N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-aminobenzamide
Substitution: Various substituted benzothiazole derivatives
Oxidation: Benzothiazole sulfoxides or sulfones
Scientific Research Applications
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine
- N,N’-BIS(5,6-dimethoxy-1,3-benzothiazol-2-yl)imidoformamide
- 5,6-dimethoxy-1,3-benzothiazol-2-amine
Uniqueness
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and nitro groups allows for a wide range of chemical modifications and potential biological activities, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S/c1-23-12-7-11-14(8-13(12)24-2)25-16(17-11)18-15(20)9-3-5-10(6-4-9)19(21)22/h3-8H,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSQPMIBGRKJBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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